(S)-2,2-Dimethyl-1,3-dioxolane-4alpha-methanol propionate
Description
(S)-2,2-Dimethyl-1,3-dioxolane-4alpha-methanol propionate: is a complex organic compound characterized by its unique molecular structure, which includes a dioxolane ring, a methanol group, and a propionate moiety
Properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-8(10)11-5-7-6-12-9(2,3)13-7/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPJKMXMOMEGH-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@@H]1COC(O1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through an asymmetric synthesis process starting from glycerol. The key steps involve acylation of cyclic tin (IV) alkoxide with an optically active acid chloride. This method ensures high yield and optical purity.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(S)-2,2-Dimethyl-1,3-dioxolane-4alpha-methanol propionate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
(S)-2,2-Dimethyl-1,3-dioxolane-4alpha-methanol propionate: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a potential inhibitor or modulator in biological studies, aiding in the understanding of biochemical pathways.
Medicine: The compound may have therapeutic potential, being investigated for its effects on various diseases and conditions.
Industry: It is utilized in the development of new materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which (S)-2,2-Dimethyl-1,3-dioxolane-4alpha-methanol propionate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and signaling pathways. Further research is needed to elucidate the precise mechanisms and targets involved.
Comparison with Similar Compounds
(S)-2,2-Dimethyl-1,3-dioxolane-4alpha-methanol propionate: can be compared with other similar compounds, such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol
Propionic acid derivatives
Other dioxolane derivatives
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of This compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
